molecular formula C25H32N2O5 B1674419 Ifetroban CAS No. 143443-90-7

Ifetroban

货号: B1674419
CAS 编号: 143443-90-7
分子量: 440.5 g/mol
InChI 键: BBPRUNPUJIUXSE-DXKRWKNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

依非特罗班的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产物,具有高纯度和高产率 .

工业生产方法

依非特罗班的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益、可扩展性和环境因素进行了优化。 先进技术(如连续流动化学和自动化合成)可用于提高效率并减少浪费 .

化学反应分析

反应类型

依非特罗班会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化或羧基化衍生物,而还原可能会产生醇或胺 .

科学研究应用

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

  • Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .
  • Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

  • Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

  • Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

  • Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

ApplicationDisease/ConditionStudy PhaseKey Findings/Notes
Duchenne Muscular DystrophyCardiomyopathyPhase 2Reduces fibrosis; improves cardiac function in preclinical models .
Idiopathic Pulmonary FibrosisLung FibrosisPhase 2Evaluating safety/efficacy; potential to mitigate lung scarring .
Systemic SclerosisDiffuse Cutaneous Systemic SclerosisPhase 2Assessing impacts on vascular health and fibrosis .
Aspirin-Exacerbated Respiratory DiseaseRespiratory ReactionsCompletedUnexpected worsening of reactions; further studies needed .

作用机制

依非特罗班通过选择性拮抗血栓烷-前列腺素受体发挥作用。血栓烷是由血小板产生的物质,它促进血凝块形成和血管收缩。通过阻断这些受体,依非特罗班抑制血小板聚集和血管收缩,从而发挥其治疗作用。 分子靶点包括血小板和气道平滑肌细胞上的血栓烷-前列腺素受体 .

相似化合物的比较

依非特罗班作为血栓烷受体拮抗剂,其高选择性和效力是独一无二的。类似的化合物包括:

依非特罗班因其广泛的潜在治疗应用以及在各种临床前和临床研究中的有效性而脱颖而出。

生物活性

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

  • Aspirin-Exacerbated Respiratory Disease (AERD) :
    • A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .
  • Idiopathic Pulmonary Fibrosis (IPF) :
    • A phase II study is underway to evaluate this compound's safety and efficacy in patients with IPF. This multicenter trial aims to determine whether this compound can prevent lung fibrosis caused by various factors, including genetic predispositions and environmental insults .
  • Cancer Metastasis Prevention :
    • This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .
  • Duchenne Muscular Dystrophy (DMD) :
    • Another ongoing trial focuses on the pharmacokinetics and efficacy of this compound in DMD patients, particularly assessing its impact on cardiac function associated with the disease .

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

  • Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .
  • Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

Study FocusSample SizeKey Findings
AERD Study35Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levelsThis compound did not alleviate symptoms; adverse effects noted
IPF StudyTBDOngoing assessment of safety and efficacyPotential for use in lung fibrosis prevention
Cancer Metastasis Prevention Study60Early findings suggest inhibition of metastasis in mouse modelsSafety and tolerability being evaluated
DMD StudyTBDEvaluating pharmacokinetics and cardiac function impactsAwaiting results on efficacy

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

属性

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869931
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143443-90-7
Record name Ifetroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143443-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifetroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifetroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifetroban
Reactant of Route 2
Ifetroban
Reactant of Route 3
Ifetroban
Reactant of Route 4
Ifetroban
Reactant of Route 5
Ifetroban
Reactant of Route 6
Reactant of Route 6
Ifetroban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。